11-Ketotestosterone-[16,16,17-d3]
Description
11-Ketotestosterone-[16,16,17-d3] (D3-11KT) is a deuterium-labeled analog of the endogenous steroid 11-ketotestosterone (11KT), a potent androgen receptor agonist implicated in castration-resistant prostate cancer (CRPC) progression . The parent compound, 11KT, is derived from adrenal precursors like 11β-hydroxyandrostenedione and exhibits androgenic activity comparable to dihydrotestosterone (DHT) . The deuterated form replaces three hydrogen atoms with deuterium at positions 16, 16, and 17, resulting in a molecular formula of C₁₉H₂₃D₃O₃ and a molecular weight of 305.40 g/mol . This isotopic labeling enables its use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify 11KT in biological matrices, minimizing ion suppression and matrix effects . D3-11KT is commercially available from suppliers such as IsoSciences and Cayman Chemical, with purity ≥98% .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D |
InChI Key |
WTPMRQZHJLJSBO-GFWWJJFOSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC(=O)[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ketotestosterone-[16,16,17-d3] involves the incorporation of deuterium atoms at the 16 and 17 positions of 11-Ketotestosterone. This can be achieved through a series of chemical reactions starting from 11β-hydroxyandrostenedione or 11-ketoandrostenedione (adrenosterone). The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 11-Ketotestosterone-[16,16,17-d3] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
11-Ketotestosterone-[16,16,17-d3] undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoandrostenedione.
Reduction: Conversion to 11β-hydroxytestosterone.
Substitution: Reactions involving the replacement of functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: 11-ketoandrostenedione.
Reduction: 11β-hydroxytestosterone.
Substitution: Products vary depending on the specific substitution reaction.
Scientific Research Applications
11-Ketotestosterone-[16,16,17-d3] has a wide range of scientific research applications, including:
Mechanism of Action
11-Ketotestosterone-[16,16,17-d3] exerts its effects by binding to androgen receptors with high affinity and potency, similar to testosterone. It activates the androgen receptor signaling pathway, leading to the regulation of gene expression involved in various physiological processes. The compound is also involved in the biosynthesis of other androgens and the regulation of glucocorticoid activity .
Comparison with Similar Compounds
Comparison with Similar Deuterated Steroids
Structural and Functional Differences
Deuterated steroids are critical for precise quantification in steroidomics. Below is a comparative analysis of D3-11KT with structurally related deuterated analogs:
Key Observations:
- Positional Specificity : Deuterium at positions 16,16,17 is conserved in testosterone and DHT analogs, ensuring minimal interference with ionization and fragmentation patterns in MS .
- Metabolic Stability : D3-11KT and its parent compound exhibit slower metabolic clearance compared to testosterone and DHT, prolonging their activity in CRPC cells .
- Analytical Utility : Unlike cortisol-d4, which is used in stress-related assays, D3-11KT is specialized for androgen receptor studies and cancer research .
Analytical Performance in LC-MS/MS
D3-11KT demonstrates superior performance in steroid profiling due to:
- High Sensitivity : Detection limits as low as 0.1 ng/mL in human plasma .
- Minimal Cross-Reactivity: Distinct retention times and mass shifts (e.g., m/z 305.40 vs. 302.41 for unlabeled 11KT) reduce overlap with endogenous steroids .
- Robustness in Complex Matrices : Validated in adrenal vein sampling and CRPC cell line studies .
In contrast, testosterone-d3 and DHT-d3 are optimized for quantifying their parent compounds in serum and urine, with applications in doping control .
Research Findings and Clinical Relevance
Role in Prostate Cancer
- Androgenic Potency : 11KT and D3-11KT activate the androgen receptor (AR) with efficacy comparable to DHT, driving proliferation in LNCaP and VCaP prostate cancer cells .
- Metabolic Resistance : 11KT is metabolized 3× slower than DHT in CRPC models, suggesting its deuterated form is critical for tracking persistent androgen signaling .
Limitations and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
